molecular formula C11H16ClFN2O2S B3364305 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride CAS No. 1135230-90-8

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride

Cat. No. B3364305
M. Wt: 294.77 g/mol
InChI Key: GGDYACIAPZAWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride” is a chemical compound with the molecular formula C10H14ClFN2O2S . It has a molecular weight of 280.75 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13FN2O2S.ClH/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Synthetic Applications

Diazepane derivatives, such as 1,4-diazepines, are important in the synthesis of various biologically active compounds. Research into 1,4-diazepines highlights their wide range of biological activities, making them a focal point for the development of new pharmaceuticals. For instance, the synthesis of these compounds often involves complex chemical reactions that provide insight into new synthetic methodologies that can be applied across different areas of chemical research. One study reviews the synthesis, reactions, and biological significance of 1,4-diazepines, underscoring their potential in pharmaceutical industries due to their diverse biological activities, such as antipsychotic, anxiolytic, and anticancer properties (M. Rashid et al., 2019).

Biological Activities and Drug Development

The biological activities of diazepane derivatives are a significant area of interest. These compounds are associated with various biological effects, including antipsychotic and anxiolytic activities, which make them candidates for drug development. For example, alprazolam, a triazolobenzodiazepine related to 1,4-benzodiazepines, showcases antidepressant activity and efficacy in treating anxiety and depression, illustrating the therapeutic potential of diazepane derivatives (G. Dawson et al., 1984).

Environmental Impact and Safety

The environmental occurrence and fate of benzodiazepines, which are chemically related to diazepanes, have been studied to understand their persistence and impact on the environment. Research shows that benzodiazepine derivatives are emerging environmental contaminants, necessitating studies on their environmental fate, transformation, and potential risks. These investigations are crucial for assessing the ecological safety and designing strategies for the removal of such compounds from the environment (T. Kosjek et al., 2012).

Safety And Hazards

The compound is considered hazardous and can cause severe skin burns and eye damage . It is advised to not breathe in the dust/fume/gas/mist/vapors/spray of the compound. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S.ClH/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14;/h2-5,13H,1,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDYACIAPZAWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675535
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.